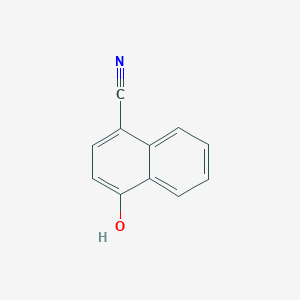

4-羟基萘-1-碳腈

描述

4-Hydroxynaphthalene-1-carbonitrile is a chemical compound that is structurally related to naphthalene derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives with similar functional groups, such as hydroxyl (-OH) and nitrile (C≡N) groups. These related compounds provide insight into the potential characteristics and behaviors of 4-Hydroxynaphthalene-1-carbonitrile.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile" describes a method for preparing 1-aminonaphthalene-2-carbonitrile derivatives. This process involves the treatment of 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, leading to the formation of the desired naphthalene derivatives in good yields . Although this method does not directly apply to 4-Hydroxynaphthalene-1-carbonitrile, it suggests that similar lithiation reactions could potentially be used for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, as indicated by the paper "Synthesis, and Crystal Structure of 1,4-dialkoxynaphthalo-2,3-dinitrile." This study reports that the molecule of the title compound is essentially planar except for the alkyl chains and exhibits π-π interactions . These findings suggest that 4-Hydroxynaphthalene-1-carbonitrile may also exhibit planarity in its core structure, with potential for intermolecular interactions such as hydrogen bonding due to the presence of the hydroxyl group.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can vary depending on the substituents attached to the naphthalene core. The papers provided do not detail specific reactions for 4-Hydroxynaphthalene-1-carbonitrile, but they do discuss the reactivity of related compounds. For example, the presence of a hydroxyl group in the compound discussed in "Crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene" contributes to the formation of classical and non-classical hydrogen bonds . This implies that 4-Hydroxynaphthalene-1-carbonitrile could also engage in similar hydrogen bonding interactions due to its hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structures. The crystal structure analysis in the papers indicates that these compounds can have significant intermolecular interactions, which would affect their melting points, solubility, and other physical properties. For instance, the presence of hydrogen bonds can increase the melting point and decrease the solubility in non-polar solvents . While the exact properties of 4-Hydroxynaphthalene-1-carbonitrile are not provided, it can be inferred that its hydroxyl group would make it more polar and potentially more soluble in polar solvents compared to its non-hydroxylated counterparts.

科学研究应用

合成和化学反应

4-羟基萘-1-碳腈及其衍生物已广泛研究其在各种合成反应中的作用。一个例子是开发一种新方法来制备1-氨基萘-2-碳腈衍生物,展示了这些化合物在合成过程中的反应性和多功能性(Kobayashi et al., 2008)。此外,类似的化合物已被用于开发合成多样化化学结构的方法,例如创造新型3-氨基-2'-氧代螺[苯并[c]吡喃[3,2-a]苯并吲哚]-2-碳腈/羧酸酯衍生物,突显了该化合物在多样化和复杂化学合成中的实用性(Mahdavinia et al., 2013)。

分析化学应用

在分析化学领域,4-羟基萘-1-碳腈衍生物已被用于开发用于测定各种化合物的方法。例如,使用聚(4-氨基-3-羟基萘磺酸)改性的玻璃碳电极展示了在同时测定咖啡因和对乙酰氨基酚方面的有效性(Tefera et al., 2016)。另一个应用是基于4-羟基萘-1-碳腈衍生物的衍生物,开发了一种新型荧光探针,用于检测不同溶液中的Zn2+/Cu2+/S2−,基于一种4-羟基萘-1-碳腈的衍生物(Liu et al., 2019)。

材料科学和缓蚀

在材料科学领域,4-羟基萘-1-碳腈衍生物已显示出在缓蚀方面的潜力。例如,研究了4-氨基-3-羟基萘磺酸对在酸性环境中的低碳钢的腐蚀行为,突显了其作为缓蚀剂的有效性(Yıldız et al., 2014)。

荧光传感应用

从4-羟基萘-1-碳腈衍生的化合物已被探索其在荧光传感中的潜力。一项研究展示了使用一种简单衍生物来荧光感测水中CN-的机制,基于超分子自组装的机制(Shi et al., 2013)。

安全和危害

Specific safety and hazard information for 4-Hydroxynaphthalene-1-carbonitrile was not found in the sources I retrieved.

未来方向

No specific future directions or applications for 4-Hydroxynaphthalene-1-carbonitrile were found in the sources I retrieved.

Please note that this information is based on the sources I found and may not be complete or up-to-date. For a more comprehensive analysis, further research may be needed.

属性

IUPAC Name |

4-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCUUNRCGDNUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467702 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynaphthalene-1-carbonitrile | |

CAS RN |

35462-47-6 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

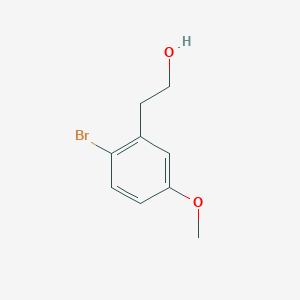

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。